REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH:7]=[CH:6][CH:5]1[CH3:12])=[O:3].C[O-].[K+].C1CCCCCCCCCCC1.[CH3:28][C:29]([C@@H:31]1[C:36]([CH3:38])([CH3:37])[CH2:35][CH:34]=[CH:33][C@H:32]1[CH3:39])=[O:30]>CS(C)=O>[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH2:7][CH:6]=[C:5]1[CH3:12])=[O:3].[CH3:28][C:29]([C:31]1[C:36]([CH3:38])([CH3:37])[CH2:35][CH2:34][CH2:33][C:32]=1[CH3:39])=[O:30] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1C(C=CCC1(C)C)C
|
Name
|
potassium methoxide
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[K+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1CCCCCCCCCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)[C@H]1[C@@H](C=CCC1(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100-ml four-necked flask equipped with a thermometer, a condenser and a stirrer
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at 120° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated in an usual manner
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1C(=CCCC1(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=C(CCCC1(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH:7]=[CH:6][CH:5]1[CH3:12])=[O:3].C[O-].[K+].C1CCCCCCCCCCC1.[CH3:28][C:29]([C@@H:31]1[C:36]([CH3:38])([CH3:37])[CH2:35][CH:34]=[CH:33][C@H:32]1[CH3:39])=[O:30]>CS(C)=O>[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH2:7][CH:6]=[C:5]1[CH3:12])=[O:3].[CH3:28][C:29]([C:31]1[C:36]([CH3:38])([CH3:37])[CH2:35][CH2:34][CH2:33][C:32]=1[CH3:39])=[O:30] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1C(C=CCC1(C)C)C
|
Name
|
potassium methoxide
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[K+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1CCCCCCCCCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)[C@H]1[C@@H](C=CCC1(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100-ml four-necked flask equipped with a thermometer, a condenser and a stirrer
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at 120° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated in an usual manner
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1C(=CCCC1(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=C(CCCC1(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |